(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of benzyl, phenyl, and oxazole groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with 2,4-dichlorophenylacetic acid, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-{[4-(METHOXY)PHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-4-{[4-(ETHOXY)PHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
The uniqueness of (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H15Cl2NO3 |
---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
(4Z)-2-(2,4-dichlorophenyl)-4-[(4-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H15Cl2NO3/c24-17-8-11-19(20(25)13-17)22-26-21(23(27)29-22)12-15-6-9-18(10-7-15)28-14-16-4-2-1-3-5-16/h1-13H,14H2/b21-12- |
InChI Key |
DCDZIVSHHQVMMX-MTJSOVHGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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